2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Brand Name:
Vulcanchem
CAS No.:
134881-53-1
VCID:
VC21230239
InChI:
InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2
SMILES:
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1
Molecular Formula:
C14H14BrN3O
Molecular Weight:
320.18 g/mol
2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS No.: 134881-53-1
Cat. No.: VC21230239
Molecular Formula: C14H14BrN3O
Molecular Weight: 320.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134881-53-1 |
|---|---|
| Molecular Formula | C14H14BrN3O |
| Molecular Weight | 320.18 g/mol |
| IUPAC Name | (2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |
| Standard InChI Key | HDLANZVRTUDTAR-UHFFFAOYSA-N |
| SMILES | C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
| Canonical SMILES | C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator